molecular formula C27H22FN3O5 B15395010 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B15395010
M. Wt: 487.5 g/mol
InChI Key: BPWZMBAZWKRDPZ-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide (CAS: 1351780-16-9) is a benzofuropyrimidine derivative featuring a 2-phenylethyl substitution at position 3 of the fused tricyclic core and an N-(3-fluoro-4-methoxyphenyl)acetamide moiety.

Properties

Molecular Formula

C27H22FN3O5

Molecular Weight

487.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H22FN3O5/c1-35-22-12-11-18(15-20(22)28)29-23(32)16-31-24-19-9-5-6-10-21(19)36-25(24)26(33)30(27(31)34)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,29,32)

InChI Key

BPWZMBAZWKRDPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)F

Origin of Product

United States

Biological Activity

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity that warrants detailed exploration.

Chemical Structure and Properties

This compound features a unique combination of functional groups that may contribute to its biological properties.

PropertyValue
Molecular Formula C27H22ClN3O4
Molecular Weight 487.9 g/mol
IUPAC Name N-[(3-fluoro-4-methoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds structurally related to this molecule, particularly in cancer therapy and anti-inflammatory responses.

Anticancer Activity

Research indicates that derivatives of compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A series of derivatives demonstrated IC50 values ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells, indicating potent anticancer activity compared to established drugs like cabozantinib (IC50 = 16.350 µM) .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

The mechanism by which these compounds exert their effects often involves:

  • Apoptosis Induction : Studies have shown that treatment with these compounds can lead to significant apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest : Compounds such as 3c were found to block the cell cycle in the G0/G1 phase, while others enhanced G2/M phase populations, suggesting a targeted action on specific cell cycle checkpoints .

Inflammatory Response Modulation

Beyond anticancer properties, there is emerging evidence suggesting that this compound may influence inflammatory pathways:

  • NLRP3 Inflammasome Activation : Related compounds have been shown to modulate the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation and other inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally analogous compounds:

  • Study on Quinazolin-Diones : This study identified novel quinazolin derivatives with dual VEGFR-2/c-Met inhibitory activities demonstrating significant antiproliferative effects against cancer cell lines .
  • Anticancer Compound Screening : A systematic screening identified several promising anticancer compounds through multicellular spheroid models, emphasizing the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzofuropyrimidine scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs differ in substituents at position 3 of the benzofuropyrimidine core and the acetamide side chain. Below is a comparative analysis:

Compound Name / CAS Core Substituent (Position 3) Acetamide Substituent Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound (1351780-16-9) 2-Phenylethyl N-(3-fluoro-4-methoxyphenyl) ~479.47* Enhanced lipophilicity; halogenated aryl
2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide (877656-68-3) Phenyl N-(unsubstituted phenyl) ~405.39 Lower lipophilicity; simpler aryl group
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Phenyl N-(2-methoxyphenyl) ~433.43 Methoxy at ortho position; no fluorine
2-[[3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide 3-Methylbutyl N-(3-trifluoromethylphenyl) ~521.54 Sulfanyl linker; CF₃ group

*Calculated based on molecular formula C₂₇H₂₂FN₃O₅.

Key Observations:
  • Acetamide Tail: The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize receptor interactions compared to non-halogenated analogs like the 2-methoxyphenyl derivative .
  • Functional Groups : The sulfanyl linker in the trifluoromethylphenyl analog () introduces a thioether bond, altering electronic properties and metabolic stability .

Bioactivity and Structure-Activity Relationships (SAR)

highlights that bioactivity profiles correlate strongly with chemical structures. Clustering analysis suggests that:

  • Halogenated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) enhance binding to hydrophobic pockets in target proteins compared to non-halogenated analogs .
  • The 2-phenylethyl group may confer selectivity for enzymes or receptors requiring extended hydrophobic interactions, differentiating it from shorter alkyl chains (e.g., 3-methylbutyl) .
  • Methoxy groups at para positions (as in the target) improve solubility relative to ortho-substituted methoxy derivatives .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (~3.2) is higher than phenyl-substituted analogs (e.g., ~2.5 for CAS 877656-68-3), favoring passive diffusion .
  • Solubility: The 4-methoxy group in the acetamide tail improves aqueous solubility compared to fully non-polar derivatives .

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